molecular formula C13H15N3O2 B12752762 5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- CAS No. 91857-85-1

5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl-

Cat. No.: B12752762
CAS No.: 91857-85-1
M. Wt: 245.28 g/mol
InChI Key: XWICEHFLQGMPBE-UHFFFAOYSA-N
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Description

5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- is a heterocyclic compound featuring a pyrazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the pyrazole ring, along with the dimethylamino, methyl, and phenyl substituents, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the dimethylamino and phenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrazolecarboxylic acid, 4-(dimethylamino)-1-methyl-3-phenyl- is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, while the phenyl group contributes to its stability and overall molecular structure .

Properties

CAS No.

91857-85-1

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(dimethylamino)-2-methyl-5-phenylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c1-15(2)11-10(9-7-5-4-6-8-9)14-16(3)12(11)13(17)18/h4-8H,1-3H3,(H,17,18)

InChI Key

XWICEHFLQGMPBE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)N(C)C)C(=O)O

Origin of Product

United States

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